5-Bromo-2-chloro-4-isopropylpyridine
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Overview
Description
5-Bromo-2-chloro-4-isopropylpyridine: is a halogenated pyridine derivative with the molecular formula C8H9BrClN . This compound is characterized by the presence of bromine, chlorine, and an isopropyl group attached to the pyridine ring. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-isopropylpyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination of 2-chloro-4-isopropylpyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step processes starting from readily available raw materials. The process may include steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. These steps are optimized for high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-chloro-4-isopropylpyridine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-2-chloro-4-isopropylpyridine is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including potential therapeutic agents. It serves as a building block for the development of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in material science and chemical engineering .
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-4-isopropylpyridine depends on its specific application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, its mechanism of action would be determined by the molecular targets it interacts with, such as enzymes or receptors. The presence of halogen atoms and the isopropyl group can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
5-Bromo-2-chloro-4-methylpyridine: Similar structure but with a methyl group instead of an isopropyl group.
5-Bromo-2-chloro-4-ethylpyridine: Similar structure but with an ethyl group instead of an isopropyl group.
5-Bromo-2-chloro-4-tert-butylpyridine: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness: The presence of the isopropyl group in 5-Bromo-2-chloro-4-isopropylpyridine provides unique steric and electronic properties compared to its analogs. This can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in specific synthetic applications .
Properties
IUPAC Name |
5-bromo-2-chloro-4-propan-2-ylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN/c1-5(2)6-3-8(10)11-4-7(6)9/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTNOTWQALKZBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=C1Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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